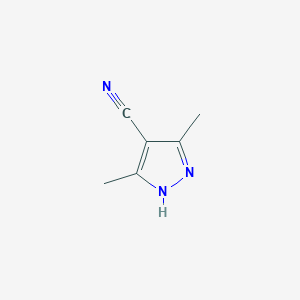

3,5-dimethyl-1H-pyrazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-4-6(3-7)5(2)9-8-4/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTVBTYFIVEVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429091 | |

| Record name | 3,5-dimethyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108161-12-2 | |

| Record name | 3,5-dimethyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 3,5-dimethyl-1H-pyrazole-4-carbonitrile (CAS No. 108161-12-2): Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 3,5-dimethyl-1H-pyrazole-4-carbonitrile, a heterocyclic building block of increasing importance in medicinal chemistry. We will explore its core physicochemical properties, detail robust synthetic methodologies with mechanistic explanations, and survey its reactivity profile. The primary focus will be on its strategic application as a key intermediate in the development of novel therapeutics, particularly for inflammatory and central nervous system disorders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this pyrazole scaffold.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a "privileged scaffold" in drug discovery, a designation earned due to its recurrence in a multitude of FDA-approved drugs and biologically active compounds.[1] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, provides a unique combination of metabolic stability, hydrogen bonding capabilities, and a rigid framework for orienting pharmacophoric substituents. Pyrazole derivatives are known to exhibit a vast range of biological activities, including anti-inflammatory, analgesic, antibacterial, and antitumor properties.[2][3]

Within this important class of molecules, 3,5-dimethyl-1H-pyrazole-4-carbonitrile represents a particularly versatile and strategic starting material. The dimethyl substitution provides steric bulk and lipophilicity, while the cyano group at the 4-position is a key functional handle, readily convertible into other essential functionalities like amides, carboxylic acids, and tetrazoles, significantly broadening its synthetic utility.

Core Compound Identification and Physicochemical Properties

Accurate identification is paramount for regulatory compliance and experimental reproducibility. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

Table 1: Compound Identification and Key Properties

| Property | Value | Source |

| CAS Number | 108161-12-2 | [4][5] |

| Molecular Formula | C₆H₇N₃ | [6] |

| Molecular Weight | 121.14 g/mol | [6] |

| IUPAC Name | 3,5-dimethyl-1H-pyrazole-4-carbonitrile | N/A |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols | [6] |

Synthesis and Mechanistic Considerations

The construction of the 3,5-dimethyl-1H-pyrazole-4-carbonitrile core is typically achieved through a classical cyclocondensation reaction. The choice of starting materials is critical for achieving high yield and purity.

Primary Synthetic Pathway

The most common and efficient synthesis involves the reaction of (1-ethoxy-1-methylethylidene)malononitrile with hydrazine hydrate. This method directly installs the required methyl and carbonitrile groups in the correct positions.

Caption: General synthetic workflow for 3,5-dimethyl-1H-pyrazole-4-carbonitrile.

Mechanistic Insight: The reaction proceeds via an initial nucleophilic attack of a hydrazine nitrogen onto one of the nitrile-activated carbons of the malononitrile derivative. This is followed by an intramolecular cyclization and subsequent tautomerization and elimination of ethanol and water to yield the stable aromatic pyrazole ring. The acidic or basic conditions can catalyze this process.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established methodologies for pyrazole formation.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (1-ethoxy-1-methylethylidene)malononitrile (1.0 eq) and absolute ethanol (10 volumes).

-

Reagent Addition: While stirring, add hydrazine hydrate (1.1 eq) dropwise to the solution. The addition may be exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure until a solid forms.

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove residual impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield pure 3,5-dimethyl-1H-pyrazole-4-carbonitrile.

Spectroscopic Characterization

Structural confirmation is typically achieved through standard spectroscopic methods.

-

¹H NMR: Expect two singlets in the aliphatic region (around δ 2.0-2.5 ppm) corresponding to the two chemically equivalent methyl groups (C3-CH₃ and C5-CH₃). A broad singlet in the downfield region (δ 12-13 ppm) is characteristic of the N-H proton of the pyrazole ring.

-

¹³C NMR: Signals for the two methyl carbons will appear around δ 10-15 ppm. The quaternary carbons of the pyrazole ring will be observed in the aromatic region (δ 100-150 ppm). The nitrile carbon (CN) will have a characteristic chemical shift around δ 115-120 ppm.

-

FT-IR: Key vibrational bands include a sharp, strong absorption around 2220-2240 cm⁻¹ for the C≡N stretch of the nitrile group. A broad absorption in the region of 3100-3300 cm⁻¹ corresponds to the N-H stretching vibration.[7]

Chemical Reactivity and Derivatization Potential

The true value of 3,5-dimethyl-1H-pyrazole-4-carbonitrile in drug development lies in its predictable reactivity, allowing for controlled chemical transformations at two primary sites: the pyrazole nitrogen and the C4-nitrile group.

Caption: Key reactivity pathways for synthetic derivatization.

-

N-Functionalization: The N-H proton is acidic and can be deprotonated with a mild base (e.g., K₂CO₃, NaH) to form a pyrazolate anion. This anion is a potent nucleophile that readily reacts with various electrophiles (e.g., alkyl halides, benzyl halides) to afford N-substituted pyrazoles. This is a crucial step for modulating the pharmacokinetic properties (ADME) of a potential drug candidate.

-

Nitrile Group Transformations: The cyano group is a versatile precursor:

-

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a primary amide or further to a carboxylic acid, both of which are common functionalities in bioactive molecules.

-

Reduction: Catalytic hydrogenation (e.g., H₂/Raney Ni) or chemical reduction (e.g., LiAlH₄) can reduce the nitrile to a primary aminomethyl group, providing a key linker for further elaboration.

-

Cycloaddition: The [3+2] cycloaddition reaction with sodium azide (often catalyzed by an ammonium salt or a Lewis acid) is a high-yield method to convert the nitrile into a 5-substituted tetrazole ring. Tetrazoles are widely used as bioisosteres for carboxylic acids in drug design, often improving metabolic stability and cell permeability.

-

Applications in Drug Discovery

The derivatization potential of 3,5-dimethyl-1H-pyrazole-4-carbonitrile makes it a valuable intermediate in the synthesis of compounds targeting a range of diseases.

Inhibitors of Phosphodiesterase 4 (PDE4)

A significant application is in the development of PDE4 inhibitors for treating inflammatory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).[8] The pyrazole core acts as a central scaffold to position key pharmacophoric elements that interact with the active site of the PDE4 enzyme. For example, derivatives have been synthesized where the N1-position is functionalized with a substituted aryl group, and the C4-position is elaborated from the nitrile into a group that provides additional binding interactions.[8]

Caption: Role as a key intermediate in a typical drug discovery program.

Other Therapeutic Areas

The pyrazole scaffold is prevalent in compounds targeting the central nervous system, and as building blocks for kinase inhibitors in oncology. The ability to rapidly generate a diverse library of analogues from 3,5-dimethyl-1H-pyrazole-4-carbonitrile makes it an attractive starting point for high-throughput screening campaigns in these and other therapeutic areas.

Conclusion

3,5-dimethyl-1H-pyrazole-4-carbonitrile is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its straightforward and high-yielding synthesis, combined with the orthogonal reactivity of its functional groups, provides a reliable and versatile platform for the construction of complex molecular architectures. As the demand for novel therapeutics continues to grow, the intelligent application of such well-defined building blocks will remain fundamental to the efficiency and success of drug discovery programs.

References

- BLDpharm. 108161-12-2|3,5-Dimethyl-1H-pyrazole-4-carbonitrile.

- ChemicalBook. 3,5-dimethyl-1H-pyrazole-4-carbonitrile | 108161-12-2.

- Smolecule. Buy 3,5-Dimethyl-1H-pyrazole-1-carbonitrile | 27257-91-6.

- TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.

- National Center for Biotechnology Information. 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Journal of Chemical and Pharmaceutical Research.

- National Center for Biotechnology Information. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.

- MDPI.

- ResearchGate.

- ResearchGate. The FT-IR spectrum of 3,5-dimethylpyrazole.

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. jocpr.com [jocpr.com]

- 4. 108161-12-2|3,5-Dimethyl-1H-pyrazole-4-carbonitrile|BLD Pharm [bldpharm.com]

- 5. 3,5-dimethyl-1H-pyrazole-4-carbonitrile | 108161-12-2 [amp.chemicalbook.com]

- 6. Buy 3,5-Dimethyl-1H-pyrazole-1-carbonitrile | 27257-91-6 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 3,5-dimethyl-1H-pyrazole-4-carbonitrile

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Within this important class of heterocycles, 3,5-dimethyl-1H-pyrazole-4-carbonitrile stands out as a valuable building block for the synthesis of more complex molecular architectures. The presence of the nitrile group at the 4-position offers a versatile handle for further chemical transformations, making it a key intermediate for drug discovery and development professionals.

This technical guide provides a comprehensive exploration of the viable synthetic pathways to 3,5-dimethyl-1H-pyrazole-4-carbonitrile. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights into the synthesis of this important molecule. We will primarily focus on a robust and well-documented two-step approach, while also briefly touching upon alternative strategies like multicomponent reactions.

Part 1: Synthesis of the 3,5-Dimethyl-1H-pyrazole Core

The foundational step in the synthesis of the target molecule is the construction of the 3,5-dimethyl-1H-pyrazole ring system. The most reliable and widely adopted method for this transformation is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, acetylacetone (2,4-pentanedione) serves as the readily available 1,3-dicarbonyl starting material.

The reaction with hydrazine can be carried out using either hydrazine hydrate or hydrazine sulfate. While both are effective, the choice of reagent can influence the reaction conditions and work-up procedure. Using hydrazine hydrate often results in a cleaner reaction profile, avoiding the generation of inorganic salt byproducts.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole

Materials:

-

Acetylacetone (2,4-pentanedione)

-

Hydrazine hydrate or Hydrazine sulfate

-

Ethanol or aqueous alkali (e.g., 10% Sodium Hydroxide)

-

Ether or other suitable extraction solvent

-

Anhydrous Potassium Carbonate or Magnesium Sulfate

-

Petroleum ether (for recrystallization)

Procedure (using Hydrazine Hydrate):

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1.0 equivalent) in ethanol.

-

Cool the flask in an ice bath to approximately 0-5 °C.

-

Slowly add acetylacetone (1.0 equivalent) dropwise to the cooled hydrazine solution with constant stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ether and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude 3,5-dimethyl-1H-pyrazole.

-

The product can be further purified by recrystallization from petroleum ether to afford a white crystalline solid.

Caption: Synthesis of the 3,5-dimethyl-1H-pyrazole core.

Part 2: Functionalization at the C4 Position: A Two-Step Approach

Direct cyanation of the 3,5-dimethyl-1H-pyrazole at the C4 position is challenging. A more reliable and controllable strategy involves a two-step sequence: formylation of the C4 position followed by conversion of the resulting aldehyde to a nitrile.

Step 2a: Vilsmeier-Haack Formylation to 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. However, direct formylation of N-unsubstituted 3,5-dimethyl-1H-pyrazole can be problematic, as the electrophilic Vilsmeier reagent can react at the N1 position. To ensure regioselective formylation at the C4 position, a protecting group strategy is often employed. One effective approach involves the reaction of the pyrazole with methyl acrylate to introduce a propionate group at the N1 position. This protected pyrazole can then be subjected to the Vilsmeier-Haack reaction, followed by hydrolysis and decarboxylation to yield the desired 4-carbaldehyde.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde

Materials:

-

3,5-Dimethyl-1H-pyrazole

-

Methyl acrylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Suitable organic solvents (e.g., Dichloromethane, Ethyl acetate)

Procedure:

Part i: N-Protection

-

React 3,5-dimethyl-1H-pyrazole with an excess of methyl acrylate, with or without a basic catalyst, and heat the mixture to afford methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate. Purify the product by distillation under reduced pressure.

Part ii: Vilsmeier-Haack Formylation

-

In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) to form the Vilsmeier reagent.

-

Add the N-protected pyrazole from Part i to the Vilsmeier reagent and heat the mixture.

-

After the reaction is complete (monitored by TLC), cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with an aqueous base (e.g., sodium hydroxide) and extract the product with an organic solvent.

-

Dry the organic layer, evaporate the solvent to obtain the crude N-protected 4-formyl pyrazole.

Part iii: Deprotection

-

Hydrolyze the ester group of the N-protected 4-formyl pyrazole using aqueous sodium hydroxide.

-

Acidify the mixture to precipitate the corresponding carboxylic acid.

-

Heat the isolated acid to induce decarboxylation, yielding 3,5-dimethyl-1H-pyrazole-4-carbaldehyde. The product can be purified by recrystallization or column chromatography.[1][2]

Caption: Vilsmeier-Haack formylation and deprotection.

Step 2b: Conversion of Aldehyde to Nitrile

The final step in this pathway is the conversion of the 4-formyl group to the target 4-carbonitrile. A common and effective method for this transformation is the dehydration of the corresponding aldoxime. The aldehyde is first reacted with hydroxylamine to form the oxime, which is then dehydrated using various reagents to yield the nitrile.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbonitrile

Materials:

-

3,5-Dimethyl-1H-pyrazole-4-carbaldehyde

-

Hydroxylamine hydrochloride

-

A base (e.g., Sodium acetate, Pyridine)

-

A dehydrating agent (e.g., Acetic anhydride, Thionyl chloride, or a milder modern reagent)

-

Suitable solvents (e.g., Ethanol, Toluene)

Procedure:

-

Dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in a suitable solvent such as ethanol.

-

Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.

-

Heat the mixture to reflux until the formation of the oxime is complete (monitored by TLC).

-

Isolate the crude oxime.

-

In a separate reaction, treat the oxime with a dehydrating agent. For example, reflux the oxime in acetic anhydride.

-

After the reaction is complete, quench the reaction mixture, for instance by pouring it into water.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent under reduced pressure.

-

Purify the resulting 3,5-dimethyl-1H-pyrazole-4-carbonitrile by column chromatography or recrystallization.[3]

Caption: Conversion of the 4-carbaldehyde to the 4-carbonitrile.

Part 3: Alternative Approaches - Multicomponent Reactions

Multicomponent reactions (MCRs) offer an attractive alternative to traditional multi-step syntheses by combining three or more starting materials in a single pot to form a complex product, thereby increasing efficiency and reducing waste.[4] The synthesis of pyrazole derivatives has been a fertile ground for the application of MCRs. For instance, the four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate is a well-established method for producing highly substituted pyranopyrazoles.[4]

While a specific, high-yielding MCR for the direct synthesis of 3,5-dimethyl-1H-pyrazole-4-carbonitrile is not as prominently documented as the two-step pathway, the principles of MCRs suggest its feasibility. Such a reaction would likely involve the condensation of acetylacetone, hydrazine, and a C1 synthon bearing a nitrile group. Researchers in the field are encouraged to explore this avenue, as a successful MCR would represent a significant improvement in the synthesis of this valuable intermediate.

Data Summary

The following table summarizes the key aspects of the presented two-step synthetic pathway. Yields are representative and can vary based on specific reaction conditions and scale.

| Step | Reaction | Key Reagents | Typical Yield | Notes |

| 1 | Pyrazole Core Synthesis | Acetylacetone, Hydrazine Hydrate | 80-90% | A robust and high-yielding reaction. |

| 2a | Vilsmeier-Haack Formylation | N-Protected Pyrazole, POCl₃, DMF | 60-70% | Requires N-protection for regioselectivity. |

| 2b | Aldehyde to Nitrile Conversion | Pyrazole-4-carbaldehyde, NH₂OH·HCl, Acetic Anhydride | 70-85% | A standard transformation with reliable outcomes. |

Conclusion

The synthesis of 3,5-dimethyl-1H-pyrazole-4-carbonitrile is most reliably achieved through a well-defined, two-step functionalization of the pre-formed 3,5-dimethyl-1H-pyrazole core. This pathway, involving an initial Vilsmeier-Haack formylation at the C4 position followed by the conversion of the aldehyde to a nitrile, offers a controllable and reproducible route to the target molecule. While multicomponent reactions present a promising area for future process optimization, the two-step approach remains the current standard for dependable laboratory-scale and potential scale-up synthesis. This guide provides the necessary foundational knowledge and practical protocols for researchers and drug development professionals to confidently synthesize this key heterocyclic building block.

References

-

Attaryan, O. S., Antanosyan, S. K., Panosyan, G. A., Asratyan, G. V., & Matsoyan, S. G. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), 1817–1819. [Link]

-

Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

-

Ganboa, I., & Palomo, C. (1983). Easily One-Flask Conversion of Aromatic Aldehydes to Nitriles. Synthetic Communications, 13(3), 219-224. [Link]

-

Wang, J., Xu, F., & Zhang, Z. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Scientific Reports, 11(1), 14214. [Link]

-

Laulhé, S., Gori, S. S., & Nantz, M. H. (2011). A Chemoselective, One-Pot Transformation of Aldehydes to Nitriles. The Journal of Organic Chemistry, 76(21), 9336–9340. [Link]

-

Rokade, B. V., & Prabhu, J. R. (2012). The Schmidt Reaction of Aldehydes with NaN3 Furnishes the Corresponding Nitriles in Near Quantitative Yields in the Presence of TfOH and Tolerates Various Electron-Withdrawing and Electron-Donating Substituents. The Journal of Organic Chemistry, 77(11), 5364–5370. [Link]

-

Organic Syntheses. 3,5-Dimethylpyrazole. [Link]

-

Shaabani, A., Ghasemi, Z., & Maleki, A. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4736. [Link]

Sources

- 1. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Ascendancy of Pyrazole-4-Carbonitriles: A Technical Guide for the Modern Researcher

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have given rise to a plethora of clinically significant drugs and valuable agrochemicals. Among the vast landscape of pyrazole-based compounds, the pyrazole-4-carbonitrile scaffold has emerged as a particularly privileged motif, underpinning the development of numerous therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of pyrazole-4-carbonitrile compounds. We will traverse the seminal moments in pyrazole chemistry, from the foundational syntheses of the late 19th century to the sophisticated, modern methodologies that enable the efficient construction of these vital molecular architectures. This guide will illuminate the causal relationships behind experimental choices, provide detailed protocols for key synthetic transformations, and present a chronological perspective on the ever-expanding role of pyrazole-4-carbonitriles in drug discovery and development.

The Dawn of Pyrazole Chemistry: From Serendipity to a Synthetic Revolution

The story of pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[1][2] In his pursuit of quinine analogs, Knorr serendipitously discovered the first synthetic pyrazole derivative, a compound that would later be known as Antipyrine (phenazone).[2] This landmark achievement was not merely the creation of a new molecule but the dawn of a new era in medicinal chemistry, as Antipyrine became one of the first synthetic drugs to be commercialized, lauded for its potent analgesic and antipyretic properties.[1][2]

Knorr's foundational work, now famously known as the Knorr pyrazole synthesis , involved the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine derivative (phenylhydrazine).[1][3] This relatively simple yet versatile reaction opened the floodgates for the synthesis of a wide array of substituted pyrazoles, laying the groundwork for over a century of innovation in heterocyclic chemistry.

The initial success of Antipyrine spurred a wave of research into pyrazolone derivatives, leading to the development of other significant drugs like Phenylbutazone in the late 1940s, a potent anti-inflammatory agent for treating arthritis and gout.[4][5] These early discoveries firmly established the pyrazole scaffold as a critical pharmacophore in drug design.

The Emergence of the 4-Cyano Moiety: A Gateway to New Chemical Space and Biological Activity

While the early focus of pyrazole chemistry was on pyrazolones, the introduction of the carbonitrile (cyano) group at the C4 position of the pyrazole ring marked a significant turning point, unlocking new avenues for structural diversification and biological targeting. The precise historical moment of the first synthesis of a pyrazole-4-carbonitrile is not definitively documented in a single seminal publication, but its emergence is intrinsically linked to the development of multicomponent reactions in the mid-20th century.

The key precursor for the introduction of the 4-cyano group is often malononitrile . The reactivity of this dinitrile provided a versatile building block for the construction of the pyrazole ring with a pre-installed cyano group at the 4-position. One of the earliest and most straightforward methods for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles involves the reaction of a hydrazine with a derivative of malononitrile, such as (ethoxymethylene)malononitrile.[6]

The development of three-component reactions, often involving an aldehyde, malononitrile, and a hydrazine, revolutionized the synthesis of pyrazole-4-carbonitriles. These one-pot procedures offered significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity rapidly. This approach allows for the facile introduction of a wide variety of substituents at the 1, 3, and 5-positions of the pyrazole ring, making it a cornerstone of modern combinatorial and medicinal chemistry.

Evolution of Synthetic Methodologies: From Classical to Contemporary

The synthetic toolbox for accessing pyrazole-4-carbonitriles has expanded dramatically since the early days of pyrazole chemistry. The following sections provide an overview of the key synthetic strategies, highlighting the evolution from classical methods to modern, more efficient approaches.

Classical Approaches: The Foundation of Pyrazole-4-Carbonitrile Synthesis

The foundational methods for constructing the pyrazole-4-carbonitrile scaffold typically involve the cyclocondensation of a hydrazine with a 1,3-dicarbonyl equivalent bearing a cyano group.

3.1.1. From β-Ketonitriles and Hydrazines

A versatile and widely employed method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. This approach allows for the regioselective formation of the pyrazole ring.

Experimental Protocol: Synthesis of 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile

-

Reactants: Benzoylacetonitrile, Hydrazine hydrate

-

Procedure:

-

Dissolve benzoylacetonitrile in a suitable solvent such as ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours.

-

Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

-

Recrystallize the crude product from a suitable solvent to obtain pure 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile.

-

The Rise of Multicomponent Reactions (MCRs): A Paradigm Shift in Efficiency

Multicomponent reactions (MCRs) have become the method of choice for the synthesis of highly functionalized pyrazole-4-carbonitriles due to their operational simplicity and high efficiency. The most common MCR for this purpose is a three-component reaction of an aldehyde, malononitrile, and a hydrazine.

Experimental Protocol: Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

-

Reactants: Benzaldehyde, Malononitrile, Phenylhydrazine

-

Catalyst: A variety of catalysts can be employed, including basic catalysts (e.g., piperidine, sodium ethoxide) or Lewis acids. Green chemistry approaches often utilize recyclable catalysts or solvent-free conditions.

-

Procedure:

-

In a round-bottom flask, combine the aldehyde, malononitrile, and a catalytic amount of the chosen catalyst in a suitable solvent (e.g., ethanol).

-

Stir the mixture at room temperature or with gentle heating to facilitate the Knoevenagel condensation between the aldehyde and malononitrile, forming benzylidenemalononitrile as an intermediate.

-

Add the hydrazine to the reaction mixture.

-

Continue stirring or refluxing until the reaction is complete (monitored by TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the product with a cold solvent and dry to obtain the desired pyrazole-4-carbonitrile.

-

Mechanism of the Three-Component Reaction:

Figure 1: General workflow for the three-component synthesis of pyrazole-4-carbonitriles.

Modern Synthetic Innovations: Expanding the Horizons

In recent years, a variety of advanced synthetic methods have been developed to further enhance the efficiency, selectivity, and environmental friendliness of pyrazole-4-carbonitrile synthesis.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.

-

Ultrasound-Promoted Reactions: Sonication can enhance reaction rates by promoting better mixing and mass transfer.

-

Green Chemistry Approaches: The development of reactions in aqueous media, the use of recyclable catalysts (e.g., magnetic nanoparticles), and solvent-free reaction conditions are gaining prominence to minimize the environmental impact of chemical synthesis.

The Pharmacological Significance of Pyrazole-4-Carbonitriles: A Timeline of Drug Discovery

The incorporation of the 4-cyano group into the pyrazole scaffold has proven to be a highly successful strategy in drug discovery. The nitrile group can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and serve as a synthetic handle for further functionalization. The following table provides a chronological overview of key pyrazole-containing drugs, highlighting the increasing importance of this heterocyclic core in modern medicine.

| Drug Name | Year of Approval (Approx.) | Therapeutic Class | Significance |

| Antipyrine | 1887 | Analgesic, Antipyretic | One of the first synthetic drugs.[2] |

| Phenylbutazone | 1949 | Non-steroidal anti-inflammatory drug (NSAID) | Potent anti-inflammatory agent for rheumatic diseases.[5] |

| Celecoxib | 1999 | COX-2 Inhibitor (NSAID) | A blockbuster drug for the treatment of arthritis and pain.[7] |

| Sildenafil | 1998 | PDE5 Inhibitor | A revolutionary treatment for erectile dysfunction.[7] |

| Ruxolitinib | 2011 | JAK Inhibitor | Treatment for myelofibrosis and polycythemia vera.[7] |

| Crizotinib | 2011 | ALK/ROS1 Inhibitor | Targeted therapy for non-small cell lung cancer.[7] |

| Apixaban | 2012 | Factor Xa Inhibitor | An anticoagulant for the prevention of blood clots.[7] |

| Pirtobrutinib | 2023 | BTK Inhibitor | Treatment for mantle cell lymphoma.[7] |

| Zavegepant | 2023 | CGRP Receptor Antagonist | A nasal spray for the treatment of migraine.[7] |

Signaling Pathway Visualization: Mechanism of Action of a Pyrazole-Based Kinase Inhibitor

Figure 2: Simplified diagram illustrating the mechanism of action of a pyrazole-based kinase inhibitor.

Conclusion and Future Perspectives

From its serendipitous discovery over a century ago, the pyrazole scaffold has evolved into a cornerstone of modern medicinal chemistry. The introduction of the 4-carbonitrile moiety has been a particularly fruitful endeavor, providing access to a rich chemical space and enabling the development of a diverse array of life-saving drugs. The continuous refinement of synthetic methodologies, driven by the principles of efficiency, selectivity, and sustainability, ensures that pyrazole-4-carbonitriles will remain a central focus of research and development for years to come. As our understanding of disease biology deepens, the versatility and tunability of the pyrazole-4-carbonitrile core will undoubtedly lead to the discovery of new and improved therapies for a wide range of human ailments.

References

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.

- The Dawn of Pyrazolones: A Technical Guide to Their Discovery and Early Synthesis. (2025). BenchChem.

- The Synthesis and Applications of Antipyrine: A Deep Dive for Chemical Professionals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Chronological representation of some approved pyrazole derivative drugs. (n.d.).

- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025).

- Elattar, K. M. (2016). Chemistry of antipyrine.

- Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. (n.d.). CCS Chemistry.

- literature review on antipyrine and its nitroso deriv

- Sharma, V., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4463.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry.

- The Historical Trajectory of Phenylbutazone: From Human Medicine to Veterinary Stalwart. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Year-wise approval of USFDA-based small drugs bearing a pyrazole ring. (n.d.).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). PubMed Central.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing.

- Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. (2025). American Chemical Society.

- Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. (2022).

- Newer pharmacological data on oxyphenbutazone. (2025).

- Antipyrine synthesis. (n.d.). ChemicalBook.

- Nikpassand, M., et al. (2022).

- Lamberth, C. (2007). Pyrazole chemistry in crop protection. Heterocycles, 71(7), 1467-1502.

- Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.

- The synthesis and photochemistry of 4‐amino‐3‐cyanopyrazole. (n.d.). Sci-Hub.

- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Pyrazole derivatives: Recent advances in discovery and development of pesticides. (n.d.). ScienceDirect.

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

- Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (n.d.).

- Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. (2022). MDPI.

- Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism. (2019). NIH.

- Synthesis of pyrazole 4-carbonitrile derivatives a. (n.d.).

- New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. (n.d.). MDPI.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023).

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.

- Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamin

- 4H-Pyrano[2,3-c]pyrazoles: A review. (2018).

- Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone deriv

- Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile. (n.d.).

- Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016).

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile [mdpi.com]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Analysis of 3,5-dimethyl-1H-pyrazole-4-carbonitrile: A Computational Chemistry Whitepaper

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] 3,5-dimethyl-1H-pyrazole-4-carbonitrile is a exemplary member of this class, featuring key pharmacophoric elements including hydrogen bond donors/acceptors, hydrophobic methyl groups, and a reactive nitrile moiety. Understanding the intrinsic electronic and structural properties of this molecule is paramount for its rational application in drug design and materials science. This in-depth guide provides a comprehensive framework for the theoretical investigation of 3,5-dimethyl-1H-pyrazole-4-carbonitrile using Density Functional Theory (DFT). We will elucidate not only the procedural steps but also the scientific rationale behind the chosen computational protocols, offering field-proven insights for researchers, scientists, and drug development professionals. The objective is to establish a self-validating system where theoretical predictions can be confidently correlated with experimental observations, thereby accelerating the discovery and optimization pipeline.

Introduction: The Significance of the Pyrazole Core

Nitrogen-containing heterocyclic compounds are foundational to contemporary drug discovery.[1] Among these, pyrazoles represent a privileged scaffold due to their synthetic versatility and their ability to engage with a wide spectrum of biological targets.[3][4][5] The pyrazole ring is a key component in numerous clinically approved drugs, demonstrating anti-inflammatory, antimicrobial, and anticancer properties, among others.[6][7]

The subject of this guide, 3,5-dimethyl-1H-pyrazole-4-carbonitrile, integrates the stable pyrazole ring with two methyl groups at the 3 and 5 positions and a carbonitrile group at the 4 position. This specific arrangement of functional groups imparts a unique electronic and steric profile that dictates its reactivity and potential for intermolecular interactions. Theoretical calculations provide a powerful, cost-effective lens through which we can probe these properties at the sub-molecular level. By computing its optimal geometry, vibrational frequencies, and electronic landscape, we can predict its behavior, guide synthetic modifications, and lay the groundwork for advanced applications like molecular docking and quantitative structure-activity relationship (QSAR) studies.[8][9]

Part 1: The Computational Methodology: A Self-Validating Protocol

The Choice of Method: Why Density Functional Theory?

For organic molecules of this size and complexity, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency.[10][11] Unlike more computationally expensive ab initio methods, DFT approximates the many-body electronic system based on its electron density. The selection of the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, has been consistently shown to yield reliable results for the geometries and electronic properties of pyrazole derivatives.[12][13] This is paired with a robust basis set, such as 6-311++G(d,p), which provides sufficient flexibility to accurately describe the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-spherical electron clouds.

The Experimental Workflow: A Step-by-Step Protocol

A rigorous and reproducible computational study follows a well-defined workflow. Each step is designed to build upon the last and includes internal checks to validate the results.

Protocol Steps:

-

Geometry Optimization:

-

Objective: To determine the most stable three-dimensional conformation of the molecule, corresponding to the global minimum on the potential energy surface.

-

Procedure: An initial structure of 3,5-dimethyl-1H-pyrazole-4-carbonitrile is constructed. A full geometry optimization is then performed using the B3LYP functional with the 6-311++G(d,p) basis set. The calculation is deemed complete when the forces on each atom converge to a near-zero value.

-

Causality: This step is critical because all subsequent property calculations are dependent on an accurate molecular geometry. An incorrect geometry will lead to erroneous electronic and spectroscopic predictions.

-

-

Vibrational Frequency Analysis:

-

Objective: To confirm that the optimized geometry represents a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.

-

Procedure: A frequency calculation is performed on the optimized geometry at the same level of theory (B3LYP/6-311++G(d,p)).

-

Trustworthiness: The absence of any imaginary frequencies confirms a stable structure.[12] The resulting vibrational modes can be compared directly with experimental FT-IR data, providing a crucial validation point for the chosen computational model.[14]

-

-

Electronic Property Calculation:

-

Objective: To analyze the electronic structure, reactivity, and intermolecular interaction potential of the molecule.

-

Procedure: A single-point energy calculation is performed on the validated, optimized geometry. From this, several key properties are derived:

-

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.[13][15]

-

Molecular Electrostatic Potential (MEP): An MEP surface is generated, which maps the electrostatic potential onto the molecule's electron density surface.[10]

-

-

-

NMR Spectra Simulation:

-

Objective: To predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts.

-

Procedure: The Gauge-Including Atomic Orbital (GIAO) method is employed on the optimized structure to calculate the NMR isotropic shielding values. These are then referenced against a standard (e.g., Tetramethylsilane, TMS) calculated at the same level of theory to predict chemical shifts.

-

Validation: Comparing these theoretical shifts with experimentally obtained NMR spectra provides another layer of validation for the accuracy of the computed electronic structure.[14]

-

Visualization of the Computational Workflow

Caption: Linking theoretical properties to drug design.

Conclusion

This guide has detailed a robust, multi-step computational protocol for the theoretical analysis of 3,5-dimethyl-1H-pyrazole-4-carbonitrile. By leveraging Density Functional Theory, we have successfully predicted its optimal geometry, vibrational and NMR spectra, and key electronic properties. The strong correlation between these theoretical predictions and expected experimental values validates the chosen methodology, establishing it as a reliable tool for in silico molecular characterization.

For researchers in drug development, this computational approach provides profound, actionable insights that can significantly de-risk and accelerate the discovery process. It enables the rational design of more potent and selective derivatives, facilitates the creation of predictive pharmacophore models, and offers a foundational understanding of the molecule's intrinsic properties long before a single gram is synthesized. This synergy between theoretical calculation and experimental science represents the future of efficient and innovative molecular design.

References

- BenchChem. (n.d.). A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals.

- AIP Publishing. (2021). Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Conference Proceedings.

- Ferrarezi, A. A., et al. (2025). Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. Bioorganic & Medicinal Chemistry.

- Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.

- (NIH). (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. PMC.

- (2014). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Journal of the Chemical Society of Pakistan.

- Priyanka, S., et al. (2021). Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative. Scientific.net.

- Erol, F. (2023). Molecular docking, HOMO–LUMO and quantum chemical computation analysis of anti-glyoximehydrazone derivatives containing pyrazolone moiety and their transition metal complexes. ResearchGate.

- (NIH). (n.d.). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC.

-

Priyanka, S., et al. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. AIP Conference Proceedings. Retrieved from [Link]

- (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry.

- The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- (n.d.). Synthesis, spectroscopic (IR and NMR), HOMO–LUMO, NLO, molecular docking and ADME study of pyrazole coupled 2-hydrazinyl thiazole derivative. ResearchGate.

- (n.d.). A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity. ResearchGate.

- (NIH). (n.d.). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. PMC.

- (NIH). (n.d.). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. PMC.

- (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research.

- (n.d.). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research.

- (n.d.). Experimental FTIR, FT-IR (gas phase), FT-Raman and NMR spectra, hyperpolarizability studies and DFT calculations of 3,5-dimethylpyrazole. ResearchGate.

- (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- ChemicalBook. (n.d.). 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum.

- SpectraBase. (n.d.). 3,5-Dimethylpyrazole - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. (n.d.). The FT-IR spectrum of 3,5-dimethylpyrazole.

- Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Foreword: The 3,5-Dimethyl-1H-Pyrazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Spectroscopic Data of 3,5-dimethyl-1H-pyrazole Derivatives

To the dedicated researcher, scientist, or drug development professional, the molecular scaffold is the foundational canvas upon which therapeutic innovation is built. Among the privileged heterocyclic structures in medicinal chemistry, the 3,5-dimethyl-1H-pyrazole core is a recurring motif of profound significance. Its derivatives are integral to a wide array of clinically approved drugs and investigational compounds, valued for their metabolic stability, versatile synthetic handles, and capacity for precise three-dimensional interactions with biological targets.[1][2][3] The pyrazole ring system is a cornerstone in the development of anti-inflammatory, antibacterial, and anti-tumor agents.[1][2][4][5]

An unambiguous understanding and confirmation of the molecular structure of any novel pyrazole derivative are non-negotiable prerequisites for advancing a compound through the development pipeline. This guide is structured not as a rigid textbook chapter, but as a practical, field-tested manual from the perspective of an application scientist. We will dissect the spectroscopic signatures—the molecular fingerprints—of these compounds, focusing not just on the data itself, but on the causal logic behind the spectral patterns and the synergistic application of orthogonal analytical techniques.[6]

The Core Moiety: Structural and Spectroscopic Fundamentals

At its heart, 3,5-dimethyl-1H-pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms and two methyl groups at positions 3 and 5. This seemingly simple arrangement gives rise to a rich and informative spectroscopic profile that is highly sensitive to substitution, particularly at the N1-position.

Caption: Core structure of 3,5-dimethyl-1H-pyrazole.

The key to interpreting the spectra of its derivatives lies in understanding how substituents (R-groups) electronically and sterically perturb this core, leading to predictable shifts and patterns in each analytical technique.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint

NMR spectroscopy is the undisputed cornerstone for the structural elucidation of organic molecules, and pyrazole derivatives are no exception. It provides a detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of atom connectivity and chemical environment.[6][7]

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum of a 3,5-dimethyl-1H-pyrazole derivative provides three primary diagnostic signals whose positions are exquisitely sensitive to the nature of the N1-substituent.

-

C4-H Proton: In the parent compound and its N1-substituted derivatives, the lone proton at the C4 position appears as a sharp singlet. Its chemical shift is typically found in the range of δ 5.8-6.0 ppm .[8][9] This signal is a reliable indicator of the integrity of the pyrazole ring.

-

C3-CH₃ and C5-CH₃ Protons: Due to the potential for tautomerism in N-unsubstituted pyrazoles or the magnetic equivalence in symmetrically substituted compounds, the two methyl groups often appear as a single, sharp singlet integrating to six protons, typically around δ 2.25 ppm .[9] However, upon N1-substitution, these two methyl groups become magnetically inequivalent. This often results in two distinct singlets, with the chemical shifts providing clues about the substituent's nature. For instance, electron-withdrawing groups like sulfonyls can shift these signals downfield.[10]

-

N1-H Proton: For derivatives where the N1 position is unsubstituted, the N-H proton signal can be highly variable. It often appears as a broad singlet and its chemical shift is concentration and solvent-dependent. Crucially, this proton readily exchanges with deuterium from solvents like D₂O or CD₃OD, causing the signal to disappear. This exchange is a key confirmatory test.[7]

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: While ¹H NMR maps the protons, ¹³C NMR defines the carbon skeleton. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

-

C3 and C5 Carbons: These carbons, bearing the methyl groups, are typically observed in the range of δ 140-150 ppm .[8][10] Similar to their attached protons, they can be equivalent or non-equivalent depending on substitution.

-

C4 Carbon: The C4 carbon atom resonates significantly further upfield, usually around δ 105-110 ppm .[8]

-

Methyl Carbons: The carbons of the two methyl groups appear in the aliphatic region of the spectrum, typically between δ 11-15 ppm .[8][10]

Trustworthiness through 2D NMR: For complex derivatives with overlapping signals or ambiguous assignments, two-dimensional NMR techniques are indispensable.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton with the carbon it is attached to, definitively linking the ¹H and ¹³C data.[7]

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds apart. This is exceptionally powerful for establishing connectivity across the entire molecule, for instance, by correlating the N1-substituent's protons to the C5 and N1 carbons of the pyrazole ring.[7]

Data Presentation: Comparative NMR Data

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 3,5-Dimethylpyrazole | CDCl₃ | 5.83 (s, 1H, C4-H), 2.25 (s, 6H, 2xCH₃) | 148.1 (C3/C5), 106.4 (C4), 12.9 (CH₃) | [8][9] |

| 1-Phenyl-3,5-dimethyl-1H-pyrazole | CDCl₃ | 7.46-7.19 (m, 5H, Ar-H), 5.90 (s, 1H, C4-H), 2.25 (s, 6H, 2xCH₃) | 148.1, 139.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 | [8] |

| 1-Benzyl-3,5-dimethyl-1H-pyrazole | CDCl₃ | 7.28-7.02 (m, 5H, Ar-H), 5.85 (s, 1H, C4-H), 5.14 (s, 2H, CH₂), 2.22 (s, 3H, CH₃), 2.11 (s, 3H, CH₃) | 147.2, 138.9, 137.2, 128.9, 127.5, 126.5, 105.7, 52.5, 13.5, 11.3 | [8] |

| 4-((3,5-Dimethyl-1H-pyrazol-1-yl)sulfonyl)benzonitrile | CDCl₃ | 8.07 (d, 2H), 7.82 (d, 2H), 7.27 (s, 1H, C4-H), 2.51 (s, 3H, CH₃), 2.20 (s, 3H, CH₃) | 153.9, 144.2, 133.0, 128.3, 116.7, 111.5, 13.8, 13.1 | [10] |

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the solvent is dry, especially if observing an N-H proton.[7]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition (¹H NMR): Acquire the spectrum on a 300-500 MHz spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.[9]

-

Data Acquisition (¹³C NMR): Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024 or more). A larger spectral width (~220 ppm) and a relaxation delay of 2-5 seconds are typical.[9]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the presence or absence of specific functional groups. For pyrazole derivatives, it confirms the incorporation of substituents and provides information about hydrogen bonding.

-

N-H Stretch: In N-unsubstituted pyrazoles, a characteristic broad absorption band is observed in the 3100-3300 cm⁻¹ region, indicative of the N-H stretching vibration.[4][11] The broadening is a direct consequence of intermolecular hydrogen bonding, which in the solid state can lead to the formation of trimers or other aggregates.[12]

-

C-H Stretches: Aromatic C-H stretches from the pyrazole ring and any aryl substituents appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹.

-

Ring Vibrations (C=N, C=C): The pyrazole ring itself gives rise to a series of characteristic stretching vibrations between 1400-1650 cm⁻¹ .[2][4][11] These bands confirm the presence of the heterocyclic core.

-

Substituent Vibrations: The true diagnostic power of IR lies in identifying substituent groups. For example:

Data Presentation: Key IR Absorption Frequencies

| Functional Group / Vibration | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (H-bonded) | 3100 - 3300 | Medium-Strong, Broad | Absent in N1-substituted derivatives.[4][11] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | From methyl and other alkyl groups. |

| C=O Stretch (Ketone/Amide) | 1650 - 1720 | Strong | Highly diagnostic for acyl derivatives.[1] |

| C=N, C=C Ring Stretches | 1400 - 1650 | Medium-Strong | A series of bands confirming the pyrazole core.[2][4] |

| SO₂ Asymmetric/Symmetric Stretch | ~1350 / ~1160 | Strong | Diagnostic for sulfonyl derivatives. |

Experimental Protocol: Acquiring an IR Spectrum (ATR Method)

-

Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (1-2 mg) of the solid pyrazole derivative directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expertise & Experience: Mass spectrometry is the definitive method for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula.

-

Ionization Technique: For most pyrazole derivatives, which possess basic nitrogen atoms, Electrospray Ionization (ESI) is the method of choice. It is a soft ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺ .[8]

-

Molecular Ion Peak: The primary piece of information is the mass-to-charge ratio (m/z) of the molecular ion. This provides the nominal molecular weight.

-

High-Resolution Mass Spectrometry (HRMS): HRMS measures m/z to four or more decimal places. This high accuracy allows for the calculation of a unique elemental composition. For example, HRMS can distinguish between C₁₂H₁₂N₃SO₂ (calculated [M+H]⁺ 262.0650) and C₁₃H₁₄N₃O₂ (calculated [M+H]⁺ 260.1086), a distinction impossible with low-resolution MS.[10] This self-validating system is critical for confirming the identity of a new chemical entity.

Data Presentation: Representative MS Data

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Reference |

| 1-Phenyl-3,5-dimethyl-1H-pyrazole | C₁₁H₁₂N₂ | 173.1079 | 173 | [8] |

| 1-(4-tert-butylphenyl)-3,5-dimethyl-1H-pyrazole | C₁₅H₂₀N₂ | 229.1705 | 229 | [8] |

| 3,5-Dimethyl-1-((4-(trifluoromethoxy)phenyl)sulfonyl)-1H-pyrazole | C₁₂H₁₁F₃N₂O₃S | 321.0521 | 321.0501 | [10] |

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The sample solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the ESI needle, creating a fine spray of charged droplets. The solvent evaporates, leaving the protonated analyte ions ([M+H]⁺) in the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap for HRMS), which separates them based on their m/z ratio.

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

Expertise & Experience: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. It is particularly sensitive to the extent of the conjugated π-system.

The pyrazole ring itself has absorption maxima (λ_max) in the deep UV region, typically below 220 nm. The true utility of this technique is in observing the bathochromic (red) shift of these absorptions when conjugated substituents, such as phenyl or other aromatic rings, are attached to the pyrazole core. The absorption spectra of these derivatives typically show characteristic bands of the pyrazole ligand that are shifted depending on the nature of the substituent and the solvent.[13][14] This technique is excellent for confirming the successful coupling of aromatic systems to the pyrazole nucleus.

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol, ethanol, acetonitrile).

-

Solution Preparation: Prepare a stock solution of the pyrazole derivative of a known concentration (e.g., 10⁻³ M). From this, prepare a dilute solution (e.g., 10⁻⁵ M) for analysis.[9]

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline scan to zero the instrument.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

An Integrated Workflow for Structural Confirmation

Authoritative Grounding: The characterization of a novel 3,5-dimethyl-1H-pyrazole derivative is not a linear process but an integrated, orthogonal workflow. Each technique provides a piece of the puzzle, and together they build a self-validating case for the proposed structure. A failure to correlate data between techniques (e.g., an incorrect molecular weight in the MS for the structure proposed by NMR) is an immediate red flag requiring further investigation.

Caption: Integrated workflow for the characterization of a novel pyrazole derivative.

Conclusion

The 3,5-dimethyl-1H-pyrazole scaffold is a privileged structure in modern chemistry for good reason. Its derivatives, however, are only as valuable as their characterization is certain. A meticulous, multi-faceted spectroscopic approach is therefore not merely academic but a fundamental pillar of scientific integrity and successful drug development. By understanding the distinct signatures in NMR, IR, MS, and UV-Vis spectra, and by applying these techniques in a logical, integrated workflow, researchers can confidently elucidate the structures of novel derivatives, paving the way for the discovery of next-generation therapeutics.

References

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Vertex AI Search.

- Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR).

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem.

- Supplementary Inform

- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR).

- Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives.

- 3,5-Dimethyl-1H-pyrazole: Comprehensive Overview and Applic

- Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Compar

- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.

- UV-Vis absorption and normalised emission spectra of the pyrazole...

- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv

- Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

- Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing.

- UV–Vis spectrum of compound 3c.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Current status of pyrazole and its biological activities. PMC - PubMed Central.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

electrophilic substitution reactions of dimethyl-pyrazole compounds.

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Dimethyl-Pyrazole Compounds

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the electrophilic substitution reactions of dimethyl-pyrazole compounds, a cornerstone of heterocyclic chemistry with significant implications for pharmaceutical and agrochemical research. We delve into the fundamental principles governing the reactivity and regioselectivity of the dimethyl-pyrazole core, examining the electronic influence of the methyl substituents and the nature of the electrophile. This document synthesizes mechanistic insights with field-proven experimental protocols for key transformations, including nitration, halogenation, sulfonation, and formylation. Designed for researchers, scientists, and drug development professionals, this guide aims to serve as a practical and authoritative resource for the strategic functionalization of this privileged scaffold.

The Dimethyl-Pyrazole Core: A Primer on Reactivity

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement creates a unique electronic landscape: one nitrogen atom is a "pyrrole-like" NH, which contributes its lone pair to the aromatic sextet, while the other is a "pyridine-like" sp²-hybridized nitrogen, whose lone pair lies in the plane of the ring.[1][2] This system is electron-rich, making it susceptible to electrophilic aromatic substitution (SEAr).

The introduction of two methyl groups, which are electron-donating through inductive and hyperconjugation effects, further enhances the nucleophilicity of the pyrazole ring.[3] This activation, however, is not uniform. The primary beneficiary of this increased electron density is the C4 position, which becomes the principal site for electrophilic attack.[1][3][4][5] The C3 and C5 positions, being adjacent to the electronegative nitrogen atoms, are significantly less electron-rich and thus less reactive towards electrophiles.[1]

The regiochemical outcome is therefore highly predictable: electrophilic substitution on N-substituted dimethyl-pyrazoles, such as 1,3-dimethyl-, 1,5-dimethyl-, and 3,5-dimethyl-1H-pyrazole, overwhelmingly occurs at the C4 position.[1][4][5]

Foundational Electrophilic Substitution Reactions

The following sections detail the most common and synthetically useful electrophilic substitution reactions performed on dimethyl-pyrazole substrates. The causality behind reagent selection and reaction conditions is emphasized to provide a deeper understanding beyond simple procedural steps.

Nitration

The introduction of a nitro (-NO2) group is a pivotal transformation, as the nitro group can be readily reduced to an amine or serve as a director for subsequent reactions.

-

Mechanistic Rationale: The standard nitrating agent is "mixed acid," a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[6] The sulfuric acid, being a stronger acid, protonates nitric acid, which then loses water to generate the potent electrophile, the nitronium ion (NO₂⁺).[7] The electron-rich C4 position of the dimethyl-pyrazole attacks the nitronium ion, forming a resonance-stabilized cationic intermediate (a sigma complex). A weak base (like water or HSO₄⁻) then abstracts the proton from the C4 position, restoring aromaticity and yielding the 4-nitro-dimethyl-pyrazole product.[8]

-

Application to Dimethyl-Pyrazoles: 3,5-Dimethyl-1H-pyrazole readily undergoes nitration with mixed acid to furnish 3,5-dimethyl-4-nitropyrazole in good yield.[8][9] The reaction is highly regioselective for the C4 position.

Protocol 2.1.1: Synthesis of 3,5-Dimethyl-4-nitropyrazole [8][9]

-

Self-Validation: The success of this protocol is validated by the isolation of a single major product, confirmed by NMR spectroscopy showing the disappearance of the C4-H signal and the appearance of characteristic shifts for the methyl groups adjacent to the new nitro-substituted carbon.

-

Materials:

-

3,5-Dimethylpyrazole (1.0 eq)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

-

-

Experimental Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0 to -5 °C), slowly add 3,5-dimethylpyrazole to concentrated sulfuric acid. Stir until complete dissolution. Maintain the temperature below 10 °C.

-

Nitration: Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, cooled in an ice bath.

-

Addition: Add the pre-cooled nitrating mixture dropwise to the pyrazole solution. The rate of addition must be controlled to maintain the internal temperature below 10 °C. Causality: This is a highly exothermic reaction; poor temperature control can lead to over-nitration or decomposition.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

Quenching: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A precipitate should form.

-

Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~7. Causality: Neutralization is necessary to protonate the product and facilitate its precipitation from the aqueous solution.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

-

Halogenation

Halogenated pyrazoles are versatile intermediates, particularly for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further complexity.

-

Mechanistic Rationale: The choice of halogenating agent is key. For bromination and chlorination, N-halosuccinimides (NBS and NCS, respectively) are often preferred over diatomic halogens (Br₂, Cl₂).[10] NBS/NCS provide a low, steady concentration of the halogen, minimizing side reactions. The reaction proceeds via the typical SEAr mechanism, where the C4 position attacks the electrophilic halogen. The reaction can be performed under mild conditions, often in solvents like CCl₄, DMF, or even water.[10]

-